
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- is a complex organic compound that features a benzoic acid core substituted with chloro, morpholinyl, and morpholinylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One possible route could start with the chlorination of benzoic acid to introduce the chloro group. Subsequent steps might involve the introduction of morpholinyl groups through nucleophilic substitution reactions, followed by sulfonylation to attach the morpholinylsulfonyl group. Each step would require specific reagents and conditions, such as chlorinating agents, nucleophiles, and sulfonylating agents, under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of the original substituents.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Mecanismo De Acción
The mechanism by which benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzoic acid derivatives with different substituents, such as:
- Benzoic acid, 4-chloro-2-(4-morpholinyl)-
- Benzoic acid, 4-chloro-5-(4-morpholinylsulfonyl)-
- Benzoic acid, 2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)-
Uniqueness
What sets benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- apart is the specific combination of substituents, which can confer unique chemical and physical properties. This uniqueness might translate to distinct reactivity, biological activity, or material characteristics, making it valuable for specific applications.
Propiedades
Número CAS |
61591-08-0 |
|---|---|
Fórmula molecular |
C15H19ClN2O6S |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20) |
Clave InChI |
ZNCKIUNFLSMXCH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


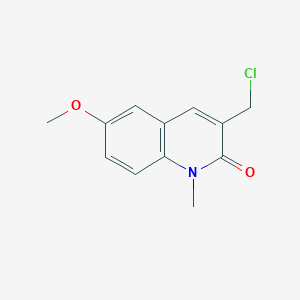
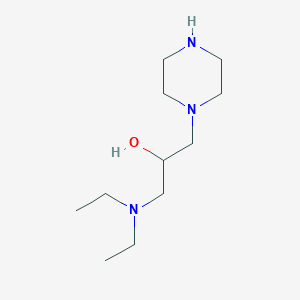
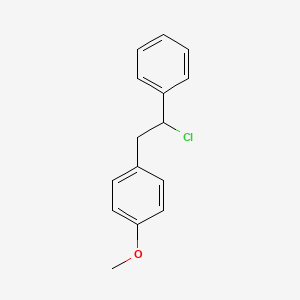

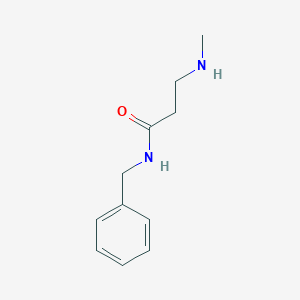
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)


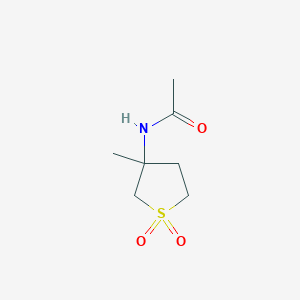
![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)

![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)
